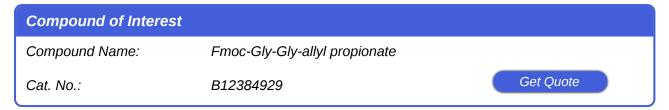


Commercial Suppliers and Technical Guide for Fmoc-Gly-Gly-allyl propionate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-allyl propionate is a heterobifunctional, cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, commercial availability, and a detailed protocol for its application in ADC development. The linker incorporates an Fmoc-protected amine for sequential peptide synthesis, a di-glycine motif susceptible to enzymatic cleavage by lysosomal proteases like Cathepsin B, and an allyl ester for orthogonal deprotection, enabling the attachment of a cytotoxic payload. This design allows for stable drug conjugation in systemic circulation and targeted release within cancer cells.

Commercial Availability

Fmoc-Gly-Gly-allyl propionate is available from several commercial suppliers specializing in reagents for peptide synthesis and bioconjugation. Notable suppliers include:

- MedchemExpress
- Aladdin
- Jieskai Bio



Researchers should consult the suppliers' websites for the most current product information, availability, and pricing. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

Technical Data

The following table summarizes the typical physicochemical properties of **Fmoc-Gly-Gly-allyl propionate**. Users should always refer to the supplier-specific Certificate of Analysis for precise, lot-specific data.

Property	Typical Value
CAS Number	276614-15-5
Molecular Formula	C25H26N2O7
Molecular Weight	466.48 g/mol
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Solubility	Soluble in DMSO
Storage Conditions	Store at -20°C, protected from light and moisture

Experimental Protocols

The following protocols outline the key steps for the utilization of **Fmoc-Gly-Gly-allyl propionate** in the synthesis of an Antibody-Drug Conjugate. These are generalized procedures and may require optimization based on the specific antibody, cytotoxic drug, and desired drug-to-antibody ratio (DAR).

Fmoc Deprotection

This step is necessary to deprotect the N-terminal amine of the linker, allowing for subsequent conjugation to a payload.

· Reagents:



- o Fmoc-Gly-Gly-allyl propionate
- 20% Piperidine in Dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)
- Procedure:
 - Dissolve Fmoc-Gly-Gly-allyl propionate in DMF.
 - Add the 20% piperidine in DMF solution to the linker solution.
 - Stir the reaction mixture at room temperature for 30 minutes.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.
 - Upon completion, evaporate the solvent under reduced pressure.
 - Wash the resulting product (H₂N-Gly-Gly-allyl propionate) with DCM and dry under vacuum.

Payload Conjugation

This protocol describes the coupling of the deprotected linker to a cytotoxic drug containing a carboxylic acid group.

- Reagents:
 - H₂N-Gly-Gly-allyl propionate
 - Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)
 - Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
 - Base: Diisopropylethylamine (DIPEA)



- Anhydrous DMF
- Procedure:
 - o Dissolve the cytotoxic drug in anhydrous DMF.
 - Add HBTU and HOBt to the drug solution and stir for 5 minutes to pre-activate the carboxylic acid.
 - In a separate flask, dissolve H₂N-Gly-Gly-allyl propionate in anhydrous DMF.
 - Add the pre-activated drug solution and DIPEA to the linker solution.
 - Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
 - Lyophilize the purified fractions to obtain the solid drug-linker-allyl propionate conjugate.

Allyl Ester Deprotection

This step removes the allyl protecting group to reveal a free carboxylic acid, which will be activated for conjugation to the antibody.

- · Reagents:
 - Drug-linker-allyl propionate conjugate
 - Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
 - Scavenger: Phenylsilane or Morpholine
 - Anhydrous DCM or Chloroform
- Procedure:



- Dissolve the drug-linker-allyl propionate conjugate in anhydrous DCM or chloroform under an inert atmosphere.
- Add the scavenger to the solution.
- Add the palladium catalyst to the reaction mixture. The solution may change color.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS.
- Upon completion, the palladium catalyst can be removed by filtration through celite or by precipitation and filtration.
- Evaporate the solvent to yield the drug-linker with a free carboxylic acid.

Antibody Conjugation

This protocol outlines the final step of conjugating the activated drug-linker to the antibody.

- Reagents:
 - Drug-linker with a free carboxylic acid
 - Antibody in a suitable buffer (e.g., PBS, pH 7.4)
 - Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)
 - Reaction buffer (e.g., PBS)
- Procedure:
 - Dissolve the drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
 - Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid, forming a more stable amine-reactive ester.



- Incubate for 15-30 minutes at room temperature.
- Add the activated drug-linker solution to the antibody solution. The molar ratio of linker to antibody should be carefully controlled to achieve the desired DAR.
- Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
- Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
- Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.
- Characterize the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.

Visualizations Experimental Workflow for ADC Synthesis

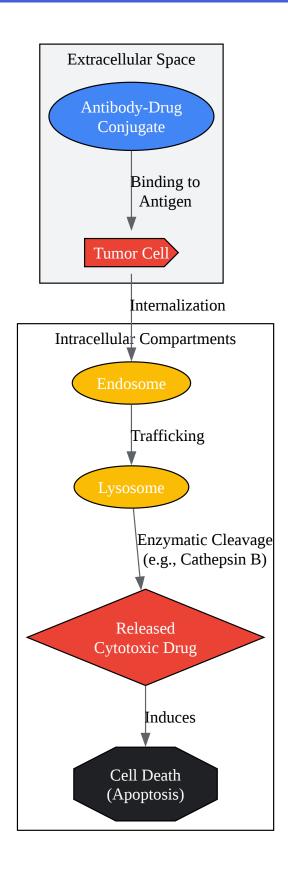


Click to download full resolution via product page

Caption: Workflow for the synthesis of an ADC using Fmoc-Gly-Gly-allyl propionate.

ADC Mechanism of Action: Intracellular Drug Release





Click to download full resolution via product page

Caption: Mechanism of action of a Gly-Gly linker-based ADC.



 To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Fmoc-Gly-Gly-allyl propionate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384929#commercial-suppliers-of-fmoc-gly-glyallyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com